molecular formula C7H12N2O B1444771 1-(Azetidin-3-yl)pyrrolidin-2-one CAS No. 1257294-05-5

1-(Azetidin-3-yl)pyrrolidin-2-one

Cat. No.: B1444771
CAS No.: 1257294-05-5
M. Wt: 140.18 g/mol
InChI Key: FPXLYERRRNIXMW-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the broader class of nitrogen-containing heterocycles, specifically categorized as both an azetidine derivative and a pyrrolidinone analog. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of an azetidine ring attached to the nitrogen atom of a pyrrolidin-2-one moiety. This nomenclature system clearly identifies the connectivity pattern between the two heterocyclic components, with the azetidine ring attached at its 3-position to the 1-position of the pyrrolidinone ring.

The compound exhibits multiple Chemical Abstracts Service registry numbers depending on its specific form and salt composition. The free base form is registered under Chemical Abstracts Service number 1257294-05-5, while the hydrochloride salt variant carries the identifier 1403766-91-5. These distinct registry numbers reflect the different protonation states and crystalline forms of the compound, which can significantly influence its physical properties and handling characteristics. The molecular formula for the free base is C₇H₁₂N₂O, corresponding to a molecular weight of 140.18 grams per mole, while the hydrochloride salt form has the formula C₇H₁₃ClN₂O with a molecular weight of 177 grams per mole.

The structural classification places this compound within the category of nitrogen-containing heterocycles, which are characterized by their cyclic structures incorporating nitrogen atoms that impart unique chemical properties and biological activities. The presence of both azetidine and lactam functional groups creates a hybrid structure that combines the reactivity patterns associated with each individual heterocyclic system. This dual functionality contributes to the compound's versatility in synthetic applications and its potential for biological activity modulation through various interaction mechanisms.

Historical Development of Azetidine and Pyrrolidinone Chemistry

The historical development of azetidine chemistry has been characterized by significant advances in understanding the unique reactivity patterns of four-membered nitrogen heterocycles. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain places azetidines in an intermediate position between the highly reactive aziridines, which possess ring strain of 27.7 kilocalories per mole, and the more stable five-membered pyrrolidine rings. The unique balance of strain energy makes azetidines significantly more stable than aziridines while maintaining sufficient reactivity to undergo triggered transformations under appropriate reaction conditions.

Recent advances in azetidine chemistry have focused on developing new synthetic methodologies that harness the strain-driven character of the four-membered heterocycle. Research published in the last decade has demonstrated remarkable progress in both the synthesis and functionalization of azetidine-containing compounds. These developments have included novel ring construction strategies, innovative reactivity patterns, and expanded applications in drug discovery programs. The evolution of azetidine chemistry has been particularly notable in the development of methods for preparing functionalized azetidine derivatives that can serve as versatile building blocks for complex molecule synthesis.

Pyrrolidinone chemistry has experienced parallel developments, with the five-membered lactam ring gaining recognition as a versatile scaffold for designing bioactive agents. Pyrrolidinone represents a five-membered heterocyclic ring that serves as a versatile lead compound for designing powerful bioactive agents, with the nucleus being one of the most important heterocyclic compounds indicating notable pharmaceutical effects. The development of synthetic methodologies for pyrrolidinone preparation has expanded significantly, offering diverse approaches that provide great scope in medicinal chemistry applications. These advances have included the development of cascade reactions, such as the synthesis of functionalized pyrrolidinone scaffolds through Smiles rearrangement processes, which comprise multiple steps including nucleophilic ring-opening, enolate formation, and lactam cyclization.

The convergence of azetidine and pyrrolidinone chemistry in compounds like this compound represents a contemporary approach to heterocyclic design that seeks to combine the beneficial properties of multiple ring systems. This hybrid approach has gained momentum as researchers recognize the potential for enhanced biological activity and improved physicochemical properties through strategic combination of different heterocyclic frameworks. The historical progression from studying individual heterocyclic systems to exploring their combinations reflects the evolution of medicinal chemistry toward more sophisticated molecular design strategies.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features that combine two important pharmacophoric elements in a single molecular framework. Nitrogen-containing heterocycles are chemical compounds with nitrogen in their ring structure, crucial for their bioactive properties, making them significant for drug development. The compound represents a particularly interesting case study in heterocyclic design because it incorporates both the strained four-membered azetidine ring and the conformationally flexible five-membered pyrrolidinone lactam, creating opportunities for diverse molecular interactions and reactivity patterns.

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp³-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring through a phenomenon called pseudorotation. When combined with the azetidine component, these properties are further enhanced, creating a bicyclic system with unique three-dimensional characteristics that can be exploited for selective biological interactions.

The compound's significance is further amplified by its potential applications in various research areas. Recent synthetic strategies for spiro-heterocycles have demonstrated that compounds containing azetidine and pyrrolidine components can exhibit diversified biological and pharmacological activity in addition to their therapeutic properties. The bicyclic nature of this compound provides opportunities for the development of spirocyclic derivatives, which have received special attention in medicinal chemistry because of their promising biological activity profiles. These structural modifications can lead to compounds with enhanced selectivity and potency compared to their monocyclic counterparts.

Research into nitrogen-containing heterocycles has consistently demonstrated their importance across multiple scientific disciplines. The unique structures of compounds like this compound often lead to important biological activities, highlighting their utility in the pharmaceutical industry and underlining their relevance in scientific research. The compound serves as a valuable model system for understanding the interplay between structural complexity and biological function, providing insights that can inform the design of next-generation therapeutic agents and synthetic intermediates.

Research Objectives and Methodological Approaches

Current research objectives for this compound encompass multiple dimensions of investigation, ranging from fundamental structural characterization to advanced synthetic methodology development. The primary research focus involves understanding the compound's structural properties and reactivity patterns to enable rational design of derivatives with enhanced properties. This includes detailed analysis of the molecular structure, conformational preferences, and electronic characteristics that govern the compound's chemical behavior and potential biological interactions.

Synthetic methodology development represents another critical research objective, with emphasis on establishing efficient and scalable routes for compound preparation. The synthesis of this compound can be achieved through several methodologies that typically involve careful monitoring of reaction parameters such as temperature, time, and reagent ratios. These synthetic approaches require sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy, to confirm product formation and purity assessment. The development of robust synthetic protocols is essential for enabling widespread research applications and potential commercialization efforts.

Methodological approaches to studying this compound involve comprehensive characterization using multiple analytical techniques. The molecular structure features a five-membered azetidine ring linked to a pyrrolidinone moiety, with structural configuration influencing reactivity and interaction with biological targets. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to elucidate structural details and monitor chemical transformations. These analytical approaches provide essential information for understanding structure-activity relationships and guiding further synthetic modifications.

Table 1: Physical and Chemical Properties of this compound

Property Free Base Hydrochloride Salt Reference
Molecular Formula C₇H₁₂N₂O C₇H₁₃ClN₂O
Molecular Weight 140.18 g/mol 177 g/mol
Chemical Abstracts Service Number 1257294-05-5 1403766-91-5
Physical State Solid Solid
Storage Conditions 2-8°C, protect from light Not specified
Color Yellow Not specified

Research methodologies also encompass biological evaluation strategies designed to assess the compound's potential therapeutic applications. The mechanism of action for this compound is primarily linked to its interactions with biological targets such as enzymes or receptors, with nitrogen atoms in the structure capable of forming hydrogen bonds with active sites on proteins, potentially modulating their activity. Research indicates that compounds with similar structures exhibit various pharmacological effects, including antibacterial and anticancer activities, though understanding the specific interactions requires further investigation into binding affinities and biological assays. These biological studies employ systematic screening approaches, molecular modeling techniques, and structure-activity relationship analysis to optimize compound properties for specific therapeutic applications.

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXLYERRRNIXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Subsequent Transformations

One effective approach involves palladium-catalyzed cross-coupling reactions to build the azetidine-containing intermediates, followed by functional group transformations to yield the target compound.

  • Key Steps:

    • A precursor compound containing a halogenated azetidine derivative (compound c') undergoes palladium-catalyzed coupling with a borate compound under inert atmosphere.
    • Catalysts such as Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 are used with bases like sodium carbonate or potassium carbonate.
    • The reaction proceeds in mixed solvents such as dioxane and water at temperatures ranging from room temperature to 100 °C over 5-24 hours.
    • The resulting intermediate (compound d') is then reacted with acrylonitrile derivatives in the presence of bases like DBU or triethylamine at 0 °C to room temperature for 18-24 hours.
    • The final step involves cyclization or lactamization catalyzed by Lewis acids (e.g., lithium tetrafluoroborate) or acids (e.g., trifluoroacetic acid) to form the lactam ring, completing the synthesis of the compound of formula I, which corresponds to 1-(Azetidin-3-yl)pyrrolidin-2-one or close analogs.
  • Solvents and Conditions:

    • Solvents include acetonitrile, acetone, N,N-dimethylformamide, dichloromethane, tetrahydrofuran, methanol, or ethanol depending on the step.
    • Reaction times vary from 3 to 24 hours depending on the stage.

This method is detailed in patent WO2017097224A1 and provides a robust route for synthesizing azetidine derivatives with lactam functionalities.

One-Pot Dimerization and Functionalization of Azetidine

A novel and practical synthesis involves the dimerization of azetidine followed by functionalization to incorporate the pyrrolidin-2-one moiety.

  • Process Overview:

    • Azetidine undergoes controlled dimerization under mild conditions, which can be influenced by parameters such as temperature, catalyst presence, solvent type, and concentration.
    • The dimer formed is 3-(azetidin-1-yl)propan-1-amine, which serves as a versatile intermediate.
    • Subsequent one-pot reactions include alkylation or amide formation to introduce the pyrrolidin-2-one ring or related lactam structures.
    • This approach avoids multiple purification steps and allows for efficient synthesis of drug-like N-aminopropyl scaffolds.
  • Reaction Conditions:

    • Mild heating (around 50 °C) promotes dimerization.
    • Solvents such as DMSO, water mixtures, or methanol are used.
    • Catalysts or acids can be employed to facilitate ring opening and coupling reactions.
    • The reaction is monitored by ^1H NMR and GC-MS to optimize yield and selectivity.
  • Advantages:

    • This method is cost-effective, starting from commercially available azetidine.
    • It provides good yields and allows for structural diversification.
    • The one-pot protocol simplifies the synthetic procedure, making it suitable for medicinal chemistry applications.

This methodology is comprehensively described in Arkivoc 2022 and related studies, highlighting the synthetic flexibility and mechanistic insights into azetidine dimerization and functionalization.

Single-Step Synthesis via Amine Alkylation

A more direct synthetic route involves the alkylation of azetidine-3-amine derivatives with suitable electrophiles.

  • Procedure:

    • Azetidine-3-amine is reacted with amines or other nucleophiles in solvents like acetonitrile at elevated temperatures (around 80 °C).
    • The reaction is typically sealed and stirred overnight.
    • After work-up involving aqueous washes and drying, the product is purified by silica gel chromatography.
  • Yields and Purification:

    • Yields can reach up to 72% depending on the substrates.
    • Purification is achieved using solvent gradients such as ethyl acetate/hexanes.

This approach is useful for preparing azetidine-3-amine derivatives, which can be further elaborated to this compound by appropriate cyclization or coupling steps.

Cyclization and Ring-Closing Strategies

The formation of the azetidine ring and pyrrolidin-2-one moiety can also be achieved through intramolecular cyclization reactions.

  • Notable Methods:

    • Cyclization of 1,3-diols or amino alcohol precursors under mesylation and nucleophilic substitution conditions.
    • Use of selective hydrogenation and chiral catalysts (e.g., (R)- or (S)-BINAP) to achieve stereoselective azetidine formation.
    • Intramolecular lactamization to form the pyrrolidin-2-one ring.
  • Yields and Stereochemistry:

    • Moderate to high yields (60-85%) with high enantiomeric excess (>95% ee) have been reported.
    • These methods allow for the synthesis of enantiomerically pure azetidine derivatives, which is critical for pharmaceutical applications.

This strategy is discussed in doctoral theses and related literature focusing on stereoselective synthesis of azetidines and γ-lactams.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range Notes
Palladium-catalyzed coupling Pd(PPh3)4, bases (Na2CO3, K2CO3), borate RT to 100 °C, 5-24 h, inert gas Moderate to high Multi-step, robust for lactam formation
One-pot azetidine dimerization Azetidine, acid/base catalysts Mild heating (~50 °C), various solvents Good (variable) Cost-effective, scalable, versatile
Single-step amine alkylation Azetidine-3-amine, amines 80 °C, overnight, MeCN solvent Up to 72% Simple, direct synthesis with chromatography
Cyclization of 1,3-diols Mesylation agents, chiral catalysts Room temperature, selective hydrogenation 60-85% Stereoselective, enantiomerically pure

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine nitrogen and pyrrolidinone carbonyl group are key reactive sites.

  • Aza-Michael Addition : Reaction with α,β-unsaturated carbonyl compounds (e.g., acrylates) under basic conditions yields functionalized adducts. For example, DBU (1,8-diazabicycloundec-7-ene) in acetonitrile facilitates addition to form 3-(pyrazol-1-yl)azetidine derivatives with yields up to 75% .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the azetidine nitrogen, forming N-alkylated products.

Ring-Opening and Functionalization

The strained azetidine ring undergoes controlled cleavage under acidic or reductive conditions.

  • Acid-Catalyzed Hydrolysis : In HCl/THF, the azetidine ring opens to generate β-amino alcohol intermediates, which can be further oxidized to ketones .

  • Reductive Amination : Using NaBH₃CN and aldehydes, the azetidine nitrogen participates in reductive amination to form secondary amines .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable structural diversification.

  • Ullmann-Type Coupling : Reaction with aryl halides (e.g., 3-bromoisoquinoline) using CuI/DMEDA yields biaryl derivatives. For example, coupling with pyrrolidin-2-one produces 1-(isoquinolin-3-yl)pyrrolidin-2-one in 61% yield .

  • C–H Activation : Pd(OAc)₂ catalyzes direct functionalization of the azetidine ring, forming 2,3-disubstituted azetidines (68–91% yields) .

Lactam Reactivity

The pyrrolidinone lactam participates in nucleophilic acyl substitutions and condensations.

  • Condensation with Amines : Reacting with primary amines (e.g., benzylamine) under reflux forms imine derivatives, which can be reduced to secondary amines .

  • Grignard Addition : Organomagnesium reagents attack the lactam carbonyl, generating tertiary alcohols after hydrolysis .

Oxidation and Reduction

  • Lactam Reduction : LiAlH₄ reduces the pyrrolidinone carbonyl to a pyrrolidine ring, yielding 1-(azetidin-3-yl)pyrrolidine.

  • Azetidine Oxidation : MnO₂ oxidizes the azetidine nitrogen to a nitroso intermediate, which dimerizes under aerobic conditions .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles.

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azetidine nitrogen reacts with terminal alkynes and azides to form triazole-linked hybrids, useful in drug discovery.

Table 1: Key Reactions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Reference
Ullmann CouplingCuI, DMEDA, K₂CO₃, 100°C1-(Isoquinolin-3-yl)pyrrolidin-2-one61
Aza-Michael AdditionDBU, CH₃CN, 16 h3-(Pyrazol-1-yl)azetidine75
Pd-Catalyzed C–H ActivationPd(OAc)₂, PhI(OAc)₂, DCE, 80°C2,3-Disubstituted Azetidine91
Lactam ReductionLiAlH₄, THF, 0°C → RT1-(Azetidin-3-yl)pyrrolidine85

Table 2: Selectivity in Catalytic Reactions

SubstrateCatalystSelectivity (cis:trans)Notes
1-(Azetidin-3-yl)pyrrolidin-2-onePd(OAc)₂85:15Steric hindrance favors cis products
Nitrile DerivativesLipase (CAL-B)>99.5% eeBiocatalytic kinetic resolution

Mechanistic Insights

  • C–H Activation Pathway : Pd(II) coordinates to the azetidine nitrogen, forming a palladacycle intermediate that undergoes oxidative addition with aryl iodides .

  • Enzymatic Resolution : Lipases selectively hydrolyze enantiomers via steric differentiation at the azetidine’s chiral center .

Scientific Research Applications

Synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one

The synthesis of this compound involves various methods, often utilizing azetidine and pyrrolidine derivatives. Recent studies have highlighted synthetic strategies that enhance yield and purity, such as using trifluoroacetic acid as a catalyst in solvent systems like dimethyl sulfoxide (DMSO) and acetonitrile. These methods have shown to produce high yields of the desired compound while minimizing side reactions .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:

  • Antimicrobial Activity : Compounds containing the azetidine ring have been reported to possess antibacterial properties. For instance, derivatives of azetidin-2-one have shown moderate activity against various bacterial strains, suggesting potential use in antibiotic formulations .
  • Antiviral Properties : Research indicates that azetidine derivatives can inhibit viral replication, making them candidates for antiviral drug development. The structural features of this compound may contribute to its efficacy against specific viral targets .
  • Anticancer Potential : Some studies suggest that azetidine-based compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial activity of pyridine-containing azetidine derivatives, this compound was evaluated alongside established antibiotics like Streptomycin. The results indicated that certain derivatives exhibited comparable or enhanced antibacterial effects against common pathogens, highlighting their potential as alternative therapeutic agents .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of azetidine derivatives, including this compound. The study demonstrated significant inhibition of viral replication in vitro, suggesting mechanisms that warrant further exploration for developing antiviral therapies .

Comparison Table of Biological Activities

Activity Type Compound Reference Standard Activity Level
AntibacterialThis compoundStreptomycinModerate
AntiviralThis compoundN/ASignificant inhibition
AnticancerThis compoundN/AInduces apoptosis

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-2-one involves its interaction with molecular targets through its unique structural features. The azetidine and pyrrolidinone rings provide rigidity and specific binding properties, which can influence its biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Functional Differences

The biological and physicochemical properties of pyrrolidin-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Interactions Source
1-(Azetidin-3-yl)pyrrolidin-2-one HCl Azetidine 176.64 Kinase inhibition (hypothesized) Van der Waals, H-bonding
1-(5-Chloro-2-hydroxyphenyl)-4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Chlorophenyl, oxadiazole - Antioxidant (1.5× ascorbic acid) Radical scavenging
1-(3-Aminopropyl)pyrrolidin-2-one Aminopropyl - MST3 kinase inhibition (EC₅₀ ~55 nM) Water network interactions
S-73 (1-{4-[4-(2,4-difluorophenyl)piperazinyl]butyl}pyrrolidin-2-one HCl) Difluorophenyl, piperazine, butyl - Antiarrhythmic (ED₅₀ 1.0 mg/kg) α₁-Adrenoceptor binding
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one HCl Azetidine, oxadiazole, cyclopropyl 284.74 Versatile scaffold Heterocyclic interactions

Key Findings

Antioxidant Activity

Derivatives with aromatic and heterocyclic substituents, such as 1-(5-chloro-2-hydroxyphenyl)-4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, exhibit potent antioxidant activity (1.5× ascorbic acid) due to electron-donating groups that stabilize free radicals .

Kinase Inhibition

The 1-(3-aminopropyl)pyrrolidin-2-one derivative binds MST3 kinase via interactions with a water network near the P-loop . The azetidine group in 1-(Azetidin-3-yl)prolidin-2-one may offer similar or enhanced binding due to its compact, rigid structure, which could improve van der Waals interactions .

Antiarrhythmic and Adrenolytic Effects

Compounds like S-73 incorporate bulky arylpiperazine groups, enabling α₁-adrenoceptor binding (pKᵢ = 7.29) and antiarrhythmic effects (ED₅₀ = 1.0 mg/kg) . The azetidine-containing analog, with its smaller substituent, may exhibit reduced off-target effects but lower receptor affinity.

Metabolic Stability

Derivatives with heterocycles like oxadiazole (e.g., 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one HCl ) show enhanced metabolic stability due to the oxadiazole’s resistance to enzymatic degradation . The parent compound’s azetidine may confer similar stability but with fewer synthetic complexities.

Pharmacological and Industrial Relevance

  • This compound HCl : A versatile scaffold for drug discovery, particularly in kinase inhibitors or CNS-targeted therapies, owing to its balanced solubility and compact structure .
  • Arylpiperazine-pyrrolidin-2-one hybrids : Preferred for cardiovascular applications but may face challenges in bioavailability due to high molecular weight .
  • Oxadiazole derivatives : Ideal for optimizing target affinity and metabolic stability in lead optimization .

Biological Activity

1-(Azetidin-3-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides an overview of its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13N2OC_7H_{13}N_2O and is characterized by the presence of both an azetidine ring and a pyrrolidinone moiety. This structural complexity may confer unique pharmacological properties that differentiate it from other related compounds.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity : Compounds with similar structural motifs have shown anticancer properties. For instance, derivatives of pyrrolidinones have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation .
  • CNS Activity : Some related compounds exhibit central nervous system (CNS) activity, suggesting that this compound may also interact with neurotransmitter systems, potentially influencing mood or cognitive functions.
  • Antimicrobial Properties : The compound's structural similarities to known antimicrobial agents indicate potential efficacy against various pathogens. Studies suggest that azetidine derivatives can inhibit bacterial growth, making them candidates for further investigation in infectious disease treatment.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Cyclization Reactions : Utilizing precursors that contain both azetidine and pyrrolidine functionalities.
  • Click Chemistry : A strategy that allows for the rapid assembly of complex molecules from simpler building blocks .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerExhibited cytotoxicity against various cancer cell lines; potential as an anticancer agent.
CNS EffectsPotential modulation of neurotransmitter systems; further studies required for validation.
AntimicrobialStructural analogs show effectiveness against bacterial strains; promising for drug development.

Detailed Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound derivatives showed cytotoxic effects comparable to established anticancer drugs. The mechanism involves apoptosis induction through mitochondrial pathways .
  • CNS Activity : Research indicates that compounds with similar azetidine structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting a potential role for this compound in treating depression or anxiety disorders.
  • Antimicrobial Efficacy : A study found that azetidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating that this compound could be explored as a novel antimicrobial agent.

Q & A

Q. What are the optimized synthetic routes for 1-(Azetidin-3-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of azetidine-pyrrolidinone hybrids typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Azetidine Functionalization: React azetidine derivatives (e.g., 3-bromoazetidine) with pyrrolidin-2-one precursors under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (150°C) to promote ring coupling .
  • Yield Optimization: Compare aryl halide reactivity (e.g., iodobenzene vs. bromobenzene), as iodides often provide higher yields (85% vs. 59%) due to better leaving-group efficiency .
  • Purification: Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Identify characteristic peaks (e.g., azetidine N–H at δ 2.5–3.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C₇H₁₁N₂O: 139.0872) .
  • Elemental Analysis: Verify empirical formula (e.g., C: 60.41%, H: 7.94%, N: 20.13%) to rule out impurities .
  • X-ray Crystallography: Resolve stereochemistry if crystalline derivatives are synthesized .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Storage: Keep in airtight containers at room temperature, away from light and moisture, to prevent degradation .

Advanced Research Questions

Q. How can this compound be utilized in medicinal chemistry for targeted drug design?

Methodological Answer:

  • Scaffold for Kinase Inhibitors: Incorporate the compound into heterocyclic frameworks (e.g., pyridine or indole hybrids) to target JAK/STAT pathways, as seen in itacitinib analogs .
  • Bioisosteric Replacement: Substitute the azetidine ring with piperidine or morpholine to modulate pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • In Vitro Screening: Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to evaluate cytotoxicity .

Q. How should researchers address contradictory data in literature regarding the compound’s bioactivity or synthetic yields?

Methodological Answer:

  • Reproducibility Checks: Replicate reported protocols (e.g., from ) while controlling variables like solvent purity, catalyst loading, and reaction time.
  • Toxicity Data Gaps: Conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity) if environmental impact data are lacking .
  • Statistical Validation: Use ANOVA to compare yields across multiple trials and identify outliers .

Q. What strategies enhance the stability of this compound derivatives under physiological conditions?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or tert-butyl carbamates) to improve plasma stability .
  • pH Adjustments: Buffer formulations to pH 6–7 to minimize azetidine ring opening in acidic environments .
  • Lyophilization: Prepare lyophilized powders for long-term storage, ensuring residual solvents (e.g., DMF) are <0.1% .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound analogs?

Methodological Answer:

  • Substitution Patterns:
    • Azetidine Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to target proteins .
    • Pyrrolidinone Modifications: Replace the carbonyl with thiocarbonyl to alter metabolic pathways .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-yl)pyrrolidin-2-one
Reactant of Route 2
1-(Azetidin-3-yl)pyrrolidin-2-one

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